3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H14N4O and its molecular weight is 290.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile typically involves the condensation of a substituted benzaldehyde with an amine derivative under controlled conditions. This process requires specific catalysts and temperature conditions to facilitate the formation of the carbonyl and nitrile groups.
Industrial Production Methods: Industrially, the production of this compound can be optimized through continuous flow techniques, allowing for enhanced reaction control and higher yields. Utilizing advanced catalytic systems and automated synthesis equipment ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions where the epimine ring is modified, often leading to the formation of oxime derivatives.
Reduction: It can be reduced under specific conditions to break down the nitrile group, forming primary amines.
Substitution: Nucleophilic and electrophilic substitutions are common, where functional groups on the benzene ring are replaced with other substituents.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, hydrogen gas over palladium catalyst.
Substitution Reagents: Halogens, sulfuric acid, nitric acid.
Major Products Formed: The major products formed from these reactions include oxime derivatives, primary amines, and various substituted benzene compounds depending on the reaction pathway.
Scientific Research Applications
Chemistry: The unique structure of this compound makes it a valuable intermediate in organic synthesis. It is often used as a building block for more complex molecules in pharmaceutical research.
Biology: Its interactions with biological molecules are of significant interest, especially concerning its potential binding with enzymes and receptors.
Medicine: There is ongoing research into its potential as a therapeutic agent, particularly its role in novel drug formulations targeting neurological pathways.
Industry: The compound is utilized in the development of specialty chemicals and advanced materials, contributing to innovations in polymers and coatings.
Mechanism of Action: The mechanism by which 3-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)benzonitrile exerts its effects involves binding to specific molecular targets. The compound interacts with receptors and enzymes, influencing various biological pathways. Its structure allows it to mimic or inhibit natural substrates, thereby modulating biochemical reactions.
Comparison with Similar Compounds
Comparison with Other Compounds
Structural Analogues: Compounds like benzonitrile derivatives and epimine-containing molecules offer similarities but differ in their functional group arrangements and resultant reactivity.
Functional Analogues: Other heterocyclic compounds, like pyrimidine and purine derivatives, share similar biological activities but differ in their pharmacokinetic properties.
List of Similar Compounds
Benzonitrile
Pyrimidine derivatives
Epimine analogues
Properties
IUPAC Name |
3-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c18-8-11-2-1-3-12(6-11)17(22)21-13-4-5-16(21)14-9-19-10-20-15(14)7-13/h1-3,6,9-10,13,16H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWZCSJQFUKWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.